1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
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Overview
Description
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .
Preparation Methods
The synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can be achieved through various synthetic routes. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of the synthetic strategies available for producing this compound.
Chemical Reactions Analysis
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, glacial acetic acid, and 1,3-diketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with iodine typically yields monosubstituted derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anti-proliferative agent against cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate due to its structural similarity to purine bases .
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine involves its interaction with molecular targets and pathways within the cell. Due to its structural similarity to purine bases, it can potentially interfere with DNA and RNA synthesis, leading to its anti-proliferative effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can be compared with other similar compounds such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines . These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIAWBEIAVSBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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